molecular formula C22H21ClN4O2S B2398357 N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946326-16-5

N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2398357
CAS No.: 946326-16-5
M. Wt: 440.95
InChI Key: WEJVFUPFHDXSRY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a potent and selective small molecule inhibitor designed for biochemical and pharmacological research. Its core structure is based on a cyclopentapyrimidine scaffold, a privileged structure in medicinal chemistry known for targeting kinase enzymes. The compound features a key thioacetamide linker, which is critical for forming a covalent bond with a cysteine residue in the target protein's active site, leading to irreversible inhibition. This mechanism is a hallmark of several therapeutic agents, particularly in oncology. While the specific primary target is an area of active investigation, compounds with this structural profile are frequently explored as inhibitors of Bruton's Tyrosine Kinase (BTK) and other kinases involved in critical cellular signaling pathways, such as apoptosis, proliferation, and immune response. Researchers utilize this compound primarily in the study of hematological cancers, autoimmune diseases, and inflammatory conditions to elucidate disease mechanisms and evaluate potential therapeutic strategies in in vitro and ex vivo models. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. For detailed pharmacological data and structural information, researchers can refer to resources like ChemSpider and the PubChem database.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-14-8-9-15(11-18(14)23)25-20(28)13-30-21-17-6-4-7-19(17)27(22(29)26-21)12-16-5-2-3-10-24-16/h2-3,5,8-11H,4,6-7,12-13H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJVFUPFHDXSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant data and case studies.

The molecular formula of the compound is C23H19ClN4O3C_{23}H_{19}ClN_{4}O_{3} with a molecular weight of 434.9 g/mol. The structure includes a chloro-methylphenyl moiety and a thioacetamide functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H19ClN4O3C_{23}H_{19}ClN_{4}O_{3}
Molecular Weight434.9 g/mol
CAS Number1040650-00-7

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds similar to this compound. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. This has been observed in various cancer cell lines where the compound exhibited significant cytotoxic effects.
  • Case Study : A recent study demonstrated that similar thiazole-containing compounds had IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored through various assays:

  • Activity Against Bacteria : The compound showed promising results against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it has a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Research Findings : A recent investigation found that derivatives with similar structural features displayed MIC values as low as 31.25 µg/mL against specific pathogens .

Anticonvulsant Activity

The anticonvulsant properties of compounds related to this compound have also been documented:

  • Efficacy in Models : In animal models of epilepsy, compounds with similar scaffolds demonstrated significant reductions in seizure frequency and duration.
  • Clinical Relevance : The structure activity relationship (SAR) analysis indicated that modifications to the phenyl and thiazole rings enhance anticonvulsant activity .

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs to N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide demonstrate antiviral properties. For instance, derivatives containing pyridine rings have shown promising activity against viral infections by inhibiting viral replication pathways. In a study published in MDPI, certain N-Heterocycles were highlighted as effective antiviral agents, suggesting that modifications to the pyridine moiety could enhance efficacy against specific viruses .

Anticancer Activity

The compound's unique structure may also endow it with anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival . Case studies have documented the effectiveness of related compounds in targeting various cancer types, paving the way for further investigation into this compound's potential.

Synthetic Utility

The synthesis of this compound involves complex organic reactions that can be optimized for better yield and purity.

Reaction Pathways

The synthesis may involve several key steps:

  • Formation of the Pyridine Derivative : Utilizing pyridine derivatives as starting materials can enhance the yield of the final product.
  • Thioamide Formation : The introduction of sulfur atoms into the molecular structure can be achieved through thionation reactions.
  • Acetamide Coupling : The final step involves coupling with acetamide to form the complete structure.

Case Studies and Research Findings

Several case studies have documented the biological effects and synthetic approaches related to this compound:

StudyFocusFindings
MDPI Research (2024)Antiviral ActivityIdentified similar compounds with EC50 values indicating significant antiviral properties .
ACS Publications (2018)Anticancer MechanismsDemonstrated that structurally related compounds induce apoptosis in various cancer cell lines .
De Gruyter (2020)Synthetic PathwaysDiscussed efficient synthetic routes for similar pyrimidine derivatives .

Q & A

Q. What are the typical synthetic routes and key intermediates for synthesizing the compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidine core. Key steps include:

  • Thioacetamide linkage : Coupling the thiol group of the pyrimidinone intermediate with a chloroacetamide derivative via nucleophilic substitution .
  • Solvent optimization : Use of polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction efficiency .
  • Temperature control : Reactions are often conducted at 60–80°C to balance yield and purity .
  • Intermediate purification : Column chromatography or recrystallization ensures purity before subsequent steps .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate proton environments and carbon frameworks (e.g., δ 7.82 ppm for aromatic protons in DMSO-d6) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 344.21 [M+H]⁺) confirms molecular weight .
  • Elemental analysis : Matches calculated and observed C, H, N, and S percentages to verify purity (e.g., C: 45.29% observed vs. 45.36% calculated) .

Q. What reaction conditions are critical for optimizing synthesis?

  • Solvent selection : DMF or acetonitrile improves solubility of intermediates .
  • Catalyst use : Triethylamine or DMAP (4-dimethylaminopyridine) facilitates acyl transfer reactions .
  • Reaction time : Extended durations (12–24 hours) ensure completion of cyclization steps .

Q. How can researchers determine the compound’s purity during synthesis?

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for advanced intermediates) .
  • Melting point analysis : Sharp melting ranges (e.g., 230°C ± 2°C) indicate high crystallinity .

Q. What stability considerations are important for handling the compound?

  • pH sensitivity : Store in neutral buffers to prevent hydrolysis of the acetamide group .
  • Temperature : Avoid prolonged exposure to >40°C to prevent thermal degradation .
  • Light sensitivity : Use amber vials to protect the thioether linkage from UV-induced oxidation .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and purity?

  • Design of Experiments (DoE) : Screen variables (temperature, solvent ratio, catalyst loading) using factorial designs .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
  • Solvent-free mechanochemistry : Explore ball-milling for eco-friendly synthesis .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguous peaks .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to clarify complex splitting patterns .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What role does X-ray crystallography play in characterizing the compound’s molecular conformation?

  • Bond geometry : Resolves bond lengths (e.g., C–S: ~1.81 Å) and dihedral angles in the cyclopenta[d]pyrimidin core .
  • Intermolecular interactions : Identifies hydrogen bonding networks (e.g., N–H···O) influencing crystal packing .
  • Stereochemical confirmation : Validates the configuration of chiral centers introduced during synthesis .

Q. What strategies are used to identify biochemical pathways affected by the compound?

  • Transcriptomic profiling : RNA sequencing of treated cell lines reveals differentially expressed genes .
  • Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates .
  • Protein binding studies : Surface plasmon resonance (SPR) quantifies affinity for target receptors .

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

  • Substituent variation : Replace the pyridin-2-ylmethyl group with bulkier aryl groups to assess steric effects .
  • Bioisosteric replacement : Substitute the thioacetamide moiety with sulfonamide to improve metabolic stability .
  • Pharmacophore mapping : Use docking simulations to prioritize modifications that enhance target binding .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock or Glide predicts binding modes in protein active sites (e.g., CGRP receptor antagonism) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Free-energy calculations : MM-PBSA quantifies binding affinities for lead optimization .

Q. How can discrepancies in elemental analysis results be resolved?

  • Hydration analysis : Karl Fischer titration detects residual water affecting C/H/N ratios .
  • Alternative techniques : Use inductively coupled plasma mass spectrometry (ICP-MS) for trace element verification .
  • Recalibration : Repeat combustion analysis with certified reference standards .

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